(+)-trans-Chrysanthemic acid

Catalog No.
S585761
CAS No.
4638-92-0
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-trans-Chrysanthemic acid

CAS Number

4638-92-0

Product Name

(+)-trans-Chrysanthemic acid

IUPAC Name

(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

XLOPRKKSAJMMEW-SFYZADRCSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)O)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O)C

Synthesis of other Insecticides

(+)-trans-Chrysanthemic acid serves as a precursor for the synthesis of several other insecticides, including:

  • (+)-trans-Pyrethric acid: This compound is another natural insecticide found in pyrethrum flowers and can be obtained from (+)-trans-chrysanthemic acid [Sigma-Aldrich: (+)-trans-Chrysanthemic acid]. It is a building block for the synthetic pyrethroid insecticide rethrin II [].

(+)-trans-Chrysanthemic acid is a monoterpene carboxylic acid with the molecular formula C10H16O2C_{10}H_{16}O_{2} and a structure characterized by two stereocenters, both in the R configuration. It is one of the four stereoisomers of chrysanthemic acid and is primarily recognized as the active component in natural insecticides known as pyrethrins, derived from the flowers of Tanacetum cinerariifolium (commonly known as pyrethrum). This compound plays a crucial role in pest control due to its insecticidal properties while being relatively safe for humans .

(+)-trans-Chrysanthemic acid itself doesn't possess strong insecticidal activity. However, as part of pyrethrin I, it acts synergistically with the pyrethrolone moiety []. Pyrethrin I disrupts the nervous system of insects by targeting sodium ion channels in their nerve cells, leading to paralysis and death [].

The chemical behavior of (+)-trans-chrysanthemic acid is notable for its involvement in various reactions, particularly hydrolysis and esterification. It can be synthesized through stereoselective reduction of intermediates such as allenic cyclopropanes . The compound can also undergo several transformations, including:

  • Esterification: Reacting with alcohols to form esters, which are utilized in synthetic pyrethroids.
  • Hydrolysis: The conversion of alkyl chrysanthemates to trans-chrysanthemic acid under alkaline conditions, a key step in its industrial production .

These reactions highlight its versatility in organic synthesis and its importance in the development of insecticides.

(+)-trans-Chrysanthemic acid exhibits significant biological activity, primarily as an insecticide. Its derivatives, known as pyrethrins, are effective against a wide range of pests. The mechanism of action involves disrupting the normal functioning of sodium channels in the nervous systems of insects, leading to paralysis and death. This compound is favored in agricultural applications due to its rapid degradation and minimal toxicity to mammals compared to synthetic alternatives .

Several methods exist for synthesizing (+)-trans-chrysanthemic acid, including:

  • Stereoselective Reduction: Involves reducing intermediates like allenic cyclopropanes to yield trans-chrysanthemic acid selectively .
  • Hydrolysis of Chrysanthemate Esters: This method uses alkali metal hydroxides or alcoholates to hydrolyze mixtures of alkyl trans- and cis-chrysanthemates, isolating the trans isomer .
  • Metabolic Engineering: Recent advances include genetically engineering tomato plants to produce higher concentrations of this acid by manipulating biosynthetic pathways involving dimethylallyl diphosphate .

The primary application of (+)-trans-chrysanthemic acid lies in its use as a natural insecticide. Its derivatives are incorporated into various formulations for agricultural pest control. Additionally, due to its pleasant aroma, it finds applications in perfumery and flavoring industries. Other potential applications include:

  • Biopesticides: As an eco-friendly alternative to synthetic pesticides.
  • Research: In studies related to plant biochemistry and metabolic engineering.

Research on the interactions of (+)-trans-chrysanthemic acid primarily focuses on its effects on insect physiology and behavior. Studies indicate that it effectively binds to sodium channels in insects, causing prolonged activation and subsequent paralysis. This interaction is crucial for understanding the efficacy and safety profile of pyrethrin-based products compared to synthetic alternatives .

Several compounds share structural or functional similarities with (+)-trans-chrysanthemic acid. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
Chrysanthemic AcidMixture of cis and trans isomersParent compound for pyrethrins
Pyrethrin IEster formed from (+)-trans-chrysanthemic acidNatural insecticide with high efficacy
Pyrethroid InsecticidesSynthetic derivatives based on chrysanthemic acidsGenerally more persistent but potentially more toxic
(+)-cis-Chrysanthemic AcidCis isomer with different stereochemistryLower insecticidal activity compared to trans form

The unique configuration of (+)-trans-chrysanthemic acid contributes significantly to its biological activity, making it more effective as an insecticide compared to its cis counterpart.

XLogP3

3.4

UNII

23FP207VLY

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4638-92-0

Wikipedia

Trans-(+)-chrysanthemic acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-: ACTIVE

Dates

Modify: 2023-08-15

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